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Cat. No.: B1201810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(E)-m-Coumaric acid, also known as 3-hydroxycinnamic acid, is a phenolic compound

belonging to the hydroxycinnamic acid class. These compounds are secondary metabolites

found throughout the plant kingdom and are common components of the human diet, being

present in foods and beverages such as fruits, vegetables, grains, and vinegar[1]. As a human

xenobiotic metabolite, (E)-m-coumaric acid is also formed by the gut microflora from other

polyphenols, like caffeic acid[2]. Structurally, it is a hydroxy derivative of cinnamic acid, with the

hydroxyl group substituted at the meta-position (C-3) of the phenyl ring[1][3]. This compound

has garnered significant interest in the scientific community for its notable antioxidant

properties and potential therapeutic applications, particularly in the context of metabolic and

inflammatory diseases. This guide provides a comprehensive overview of its core properties,

biological activities, and relevant experimental protocols.

Core Chemical and Physical Properties
(E)-m-Coumaric acid is an off-white to yellow solid powder. Its identity and fundamental

physicochemical properties are summarized in the table below. The molecule contains two

acidic protons: one on the carboxylic acid group and another on the phenolic hydroxyl group,

with pKa values of approximately 4.5 and 10.4, respectively. This dual acidity influences its

solubility and interaction with biological targets.
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Table 1: Chemical and Physical Properties of (E)-m-Coumaric Acid

Property Value References

IUPAC Name
(2E)-3-(3-hydroxyphenyl)prop-

2-enoic acid

Synonyms

m-Coumaric acid, 3-

Hydroxycinnamic acid, trans-

m-Coumaric acid

CAS Number 14755-02-3, 588-30-7

Molecular Formula C₉H₈O₃

Molecular Weight 164.16 g/mol

Appearance
Solid, Off-white to yellow

powder

Melting Point 191 - 194 °C

Boiling Point
373.2 ± 25.0 °C (at 760

mmHg)

pKa₁ (Carboxylic Acid) ~4.48

pKa₂ (Phenolic Group) ~10.35

Solubility
DMSO: 100 mg/mL (609.16

mM)

Water (Predicted): 1.04 g/L

LogP 1.71 - 1.83

Spectral Data
The structural elucidation of (E)-m-Coumaric acid is confirmed by various spectroscopic

techniques. Below is a summary of key spectral data, which are crucial for its identification and

quantification in various matrices.

Table 2: Summary of Spectral Data for (E)-m-Coumaric Acid
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Technique Data Highlights References

¹H NMR

Solvent: D₂O, Frequency: 500

MHz. Shifts (ppm): 7.35, 7.33,

7.32, 7.30, 7.17, 7.16, 7.08,

6.92, 6.91, 6.90, 6.49, 6.46.

¹³C NMR

Data available in spectral

databases such as

SpectraBase.

UV-Vis

In methanol, exhibits

absorption maxima around 275

nm and 330 nm. The spectrum

can extend to ~350 nm.

IR Spectroscopy
ATR-IR data is available in

databases like PubChem.

Mass Spectrometry

GC-MS and MS/MS spectral

data are available in public

databases, including

PubChem and FooDB.

Biological Activity and Mechanisms of Action
(E)-m-Coumaric acid is primarily recognized for its potent antioxidant activity. This property is

the foundation for its protective effects against various pathologies driven by oxidative stress,

most notably complications arising from diabetes mellitus.

Role in Diabetic Complications
Research has shown that (E)-m-coumaric acid can mitigate hyperglycemia-induced damage,

particularly in the context of diabetic retinopathy. In diabetic rat models, administration of m-

coumaric acid led to a significant reduction in blood glucose and glycated hemoglobin (HbA1c)

levels. This, in turn, decreases the formation of advanced glycation end products (AGEs),

which are key contributors to tissue damage in diabetes.
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The mechanism involves the compound's ability to combat oxidative stress. Hyperglycemia

leads to an overproduction of reactive oxygen species (ROS), which triggers inflammatory

pathways. (E)-m-Coumaric acid normalizes oxidative stress parameters and prevents the

activation of major pathways involved in hyperglycemia-induced vascular damage. Specifically,

it has been shown to attenuate the expression of the pro-inflammatory cytokines Interleukin-1β

(IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in the retinas of diabetic subjects. This anti-

inflammatory action is crucial for preventing the onset and progression of diabetic retinopathy.

The proposed mechanism suggests that hyperglycemia-induced ROS production activates

downstream signaling cascades (such as NF-κB, a key regulator of inflammation) that lead to

the transcription and release of TNF-α and IL-1β. These cytokines perpetuate vascular damage

and inflammation. (E)-m-Coumaric acid acts as a ROS scavenger, thereby inhibiting the initial

trigger and suppressing the downstream inflammatory response.
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Caption: Proposed mechanism of (E)-m-Coumaric acid in diabetic retinopathy.

Experimental Protocols
Synthesis from Coumarin via Basic Hydrolysis
A common method for preparing coumaric acid involves the base-catalyzed hydrolysis and

isomerization of coumarin. This process opens the lactone ring of coumarin to form the sodium

salt of coumarinic acid (the Z-isomer), which then isomerizes to the more stable trans-isomer,

coumaric acid, upon acidification.

Methodology:
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Reaction Setup: Dissolve coumarin (0.137 mol) in a 20% aqueous sodium hydroxide (NaOH)

solution within a high-pressure reactor (e.g., a PARR reactor).

Inert Atmosphere: Purge the reactor with an inert gas (e.g., helium or nitrogen) for 15-20

minutes to remove oxygen, which can cause oxidative side reactions and reduce yield.

Hydrolysis: Seal the reactor and heat the mixture to 160°C for 1 hour with stirring.

Precipitation: After the reaction, cool the mixture in an ice bath to approximately 4°C. Slowly

add concentrated hydrochloric acid (HCl) with continuous stirring until the pH of the solution

reaches 5. A white precipitate of coumaric acid will form.

Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold water

to remove residual salts and acid. The crude product can be further purified by

recrystallization, for example, from hot methanol or water.

Coumarin in
20% NaOH (aq)

Heat to 160°C, 1 hr
(Inert Atmosphere)

Cool to 4°C
Acidify with HCl

to pH 5
Filter & Wash

with Cold Water
Crude

m-Coumaric Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of m-Coumaric acid from coumarin.

Quantification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely reported analytical method for the quantification of coumaric acid

isomers in various matrices, including plant extracts and biological fluids.

General Methodology:

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array

(PDA) detector.

Stationary Phase: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is

commonly used, providing good retention and peak symmetry.

Mobile Phase: A gradient or isocratic elution can be employed.
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Isocratic Example: A mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1

v/v/v).

Gradient Example: A two-solvent system, such as Solvent A (e.g., 0.5% phosphoric acid in

water) and Solvent B (e.g., 100% acetonitrile), with a gradient from low to high organic

content over 30-40 minutes.

Flow Rate: Typically maintained around 0.8 - 1.0 mL/min.

Detection: Detection is performed via UV absorbance, typically at a wavelength between 280

nm and 310 nm, where hydroxycinnamic acids exhibit strong absorbance.

Quantification: A standard curve is generated using a series of known concentrations of a

pure (E)-m-coumaric acid standard. The concentration in the sample is determined by

comparing its peak area to the standard curve.

Conclusion
(E)-m-Coumaric acid is a well-characterized phenolic compound with significant antioxidant

and anti-inflammatory properties. Its potential to mitigate complications of diabetes by reducing

oxidative stress and suppressing key inflammatory cytokines like TNF-α and IL-1β makes it a

compound of interest for further investigation in drug development. The established protocols

for its synthesis and analysis provide a solid foundation for researchers to explore its

therapeutic potential in greater depth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to (E)-m-Coumaric Acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201810#e-m-coumaric-acid-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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